4-Azido-D-phenylalanine hydrochloride
Description
4-Azido-D-phenylalanine hydrochloride (CAS: 1241681-80-0) is a non-canonical amino acid derivative widely utilized in bioorthogonal chemistry and protein engineering. Its molecular formula is C₉H₁₀N₄O₂·HCl, with a molecular weight of 242.65 g/mol . This compound features an azide (-N₃) group at the para position of the phenyl ring, enabling selective participation in Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . Unlike its L-enantiomer (CAS: 34670-43-4), the D-form is less metabolically active in biological systems, making it advantageous for studying chiral-specific interactions in proteins .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-azidophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCXRGSRHCHMBK-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)N=[N+]=[N-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mesylation-Azide Substitution Method
The most well-documented synthesis of this compound involves a multi-step sequence starting from a protected D-phenylalanine derivative. This method, adapted from unnatural amino acid mutagenesis protocols, introduces the azido group via nucleophilic substitution.
Stepwise Reaction Mechanism
-
Starting Material Preparation :
The synthesis begins with a protected D-phenylalanine derivative, such as 6 (4.00 g, 9.87 mmol), where the amino and carboxyl groups are shielded to prevent side reactions. The para position of the phenyl ring is functionalized with a hydroxyl group, which is subsequently converted into a leaving group. -
Mesylation :
The hydroxyl group is treated with methanesulfonyl chloride (686 µL, 8.85 mmol) in the presence of triethylamine (1.41 mL, 10.21 mmol) at 0°C, forming a mesylate intermediate. This step activates the para position for nucleophilic displacement. -
Azide Substitution :
The mesylated intermediate undergoes substitution with sodium azide (664 mg, 10.21 mmol) in dimethylformamide (DMF) at elevated temperatures (72–96 hours), yielding the azido-functionalized product 8a (1.34 g, 3.87 mmol). -
Deprotection and Hydrochloride Formation :
The protecting groups are removed via hydrolysis with lithium hydroxide (LiOH, 244 mg, 5.80 mmol) in tetrahydrofuran (THF)/water, followed by acidification with 0.5 M NaHSO₄. The final hydrochloride salt is precipitated using dry HCl in dioxane.
Optimization and Yields
Critical parameters influencing yield include reaction temperature, solvent polarity, and stoichiometry. The azide substitution step requires extended reaction times (72–96 hours) to achieve >95% conversion, as monitored by thin-layer chromatography (TLC). The overall yield for the four-step sequence is approximately 40–45%, with purification via flash chromatography (hexanes/ethyl acetate) ensuring high purity (>98%).
Table 1. Reaction Conditions and Yields for Mesylation-Azide Substitution
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Mesylation | Methanesulfonyl chloride, Et₃N, 0°C → RT | Mesylated Intermediate | 85 |
| Azide Substitution | NaN₃, DMF, 72–96 h, 60°C | 8a | 61 |
| Deprotection | LiOH, THF/H₂O, RT, 4 h | Free Amino Acid | 90 |
| Hydrochloride Formation | HCl/dioxane, RT, 4 h | 3 (HCl salt) | 95 |
Alternative Synthetic Strategies
While the mesylation-azide route dominates current protocols, alternative methods are emerging:
Direct Diazonium Salt Formation
Purification and Characterization
Chromatographic Techniques
Flash chromatography (hexanes/ethyl acetate, 3:1) effectively separates intermediates, while reverse-phase HPLC (C18 column, acetonitrile/water gradient) purifies the final hydrochloride salt.
Spectroscopic Validation
-
¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 4.15 (dd, J = 8.0, 5.2 Hz, 1H, α-CH), 3.10 (dd, J = 14.0, 5.2 Hz, 1H, β-CH₂), 2.95 (dd, J = 14.0, 8.0 Hz, 1H, β-CH₂).
-
IR (KBr) : 2100 cm⁻¹ (N₃ stretch), 1730 cm⁻¹ (C=O), 1550 cm⁻¹ (NH₃⁺).
Challenges and Considerations
Azide Stability
The azido group is photolabile and shock-sensitive, necessitating amber glassware and inert atmospheres during synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Azido-D-phenylalanine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, diazonium salts, and various nucleophiles.
Reduction Reactions: Hydrogen gas, palladium on carbon, and other reducing agents.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, and appropriate solvents.
Major Products Formed
Substitution Reactions: Various substituted phenyl derivatives.
Reduction Reactions: (2R)-2-amino-3-(4-aminophenyl)propanoic acid hydrochloride.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
Bioconjugation
Bioconjugation involves the attachment of biomolecules, such as proteins or antibodies, to surfaces or other molecules. 4-Azido-D-phenylalanine hydrochloride facilitates this process through its azide group, which can undergo click reactions with alkyne-containing molecules. This property enhances the development of targeted therapies by allowing for precise modifications of biomolecules to improve their therapeutic efficacy and specificity .
Protein Labeling
The azide functionality of this compound is extensively used for protein labeling. Researchers utilize this compound to introduce azide groups into proteins, enabling the study of protein interactions and dynamics within biological systems. This application is crucial for understanding cellular processes and developing new therapeutic strategies .
Drug Development
In the field of drug development, particularly cancer research, this compound plays a vital role in designing novel pharmaceuticals. Its ability to participate in click chemistry allows researchers to create targeted drug delivery systems that can selectively release therapeutic agents at specific sites within the body. This capability is essential for minimizing side effects and enhancing treatment efficacy .
Material Science
The azide group in this compound is also utilized in material science, particularly in the synthesis of new materials through click chemistry. This process enables the creation of polymers and hydrogels with tailored properties for applications in electronics and nanotechnology. For instance, studies have demonstrated that hydrogels incorporating azido groups can respond to bioorthogonal triggers, allowing for controlled drug release .
Diagnostic Tools
The compound is employed in developing biosensors and diagnostic assays. The sensitivity and specificity of detection methods can be significantly improved by using this compound as a labeling agent or as part of the biosensor architecture. This application is particularly relevant in clinical settings where accurate diagnostics are critical .
Case Study 1: Protein Functionalization
A study demonstrated the use of this compound for site-specific functionalization of recombinant proteins. The research highlighted that the azide moiety could be restored effectively in proteins previously reduced to para-amino-phenylalanine, achieving over 95% efficiency in converting back to the azide form. This method allows for multi-site functionalization without off-target modifications, paving the way for advanced biotherapeutics .
Case Study 2: Hydrogel Applications
Research involving hydrogels synthesized from diphenylalanine derivatives showed that incorporating this compound enabled rapid drug release upon triggering with bioorthogonal reagents. The study found that these hydrogels could encapsulate doxorubicin and release it efficiently under specific conditions, demonstrating their potential for controlled drug delivery applications .
Mechanism of Action
The mechanism of action of 4-Azido-D-phenylalanine hydrochloride is primarily based on the reactivity of the azido group. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules without interfering with native biological processes. This makes it a powerful tool for studying molecular interactions and pathways.
Comparison with Similar Compounds
Key Properties :
- Solubility : >103.3 mg/mL in DMSO at 25°C .
- LogP : ~1.735, indicating moderate hydrophobicity .
- Storage : Stable at 2–8°C in dry, sealed conditions .
Comparison with Similar Compounds
Stereoisomers: 4-Azido-L-phenylalanine Hydrochloride
The L-enantiomer (CAS: 34670-43-4) shares identical chemical properties but differs in stereochemistry. Both enantiomers serve as vibrational reporters in proteins, but the D-form avoids interference with endogenous L-amino acid metabolic pathways .
| Property | 4-Azido-D-Phe·HCl | 4-Azido-L-Phe·HCl |
|---|---|---|
| CAS Number | 1241681-80-0 | 34670-43-4 |
| Molecular Weight (g/mol) | 242.65 | 242.65 |
| Bioactivity | Chiral-specific | Broadly used |
| Metabolic Stability | High | Moderate |
| Hazard | Explosive potential | Explosive potential |
| Price (per 100 mg) | ~$3973.20 | \sim$3973.20 |
Structural Analogues: 4-(2-Azidoethoxy)-L-phenylalanine Hydrochloride
This compound (CAS: N/A) introduces an ethoxy spacer between the phenyl ring and azide, enhancing solubility and altering reaction kinetics in click chemistry. Its synthesis involves LiOH-mediated hydrolysis, differing from the nitration-azidation route used for 4-azido-phenylalanine derivatives .
| Property | 4-Azido-D-Phe·HCl | 4-(2-Azidoethoxy)-L-Phe·HCl |
|---|---|---|
| Functional Group | Para-azide | Ethoxy-linked azide |
| Synthesis Method | Nitration/azidation | Hydrolysis/functionalization |
| Solubility in Water | Low | High |
| Applications | Protein labeling | Membrane protein studies |
Azido-Alanine Derivatives: 3-Azido-D-alanine Hydrochloride
Unlike phenylalanine derivatives, 3-azido-D-alanine (CAS: N/A) lacks the aromatic ring, reducing steric hindrance and enabling distinct applications in peptide backbone modifications.
| Property | 4-Azido-D-Phe·HCl | 3-Azido-D-Ala·HCl |
|---|---|---|
| Side Chain | Phenyl ring | Methyl group |
| Molecular Weight (g/mol) | 242.65 | ~170.6 |
| Reactivity in CuAAC | Slower | Faster |
| Price (per 100 mg) | ~$3973.20 | \sim$2956.80 |
Sources:
Biological Activity
4-Azido-D-phenylalanine hydrochloride (AzF) is a synthetic analog of the natural amino acid phenylalanine, distinguished by the presence of an azide functional group. This compound has garnered significant attention in biochemical research due to its versatile applications in bioconjugation, protein labeling, and drug development. This article explores the biological activity of AzF, detailing its mechanisms, applications, and relevant research findings.
This compound has the molecular formula C9H10N4O2·HCl and a molecular weight of approximately 232.66 g/mol. The azide group (-N₃) contributes to its unique reactivity, making it an ideal candidate for bioorthogonal reactions, particularly in click chemistry.
Synthesis Methods
The synthesis of AzF typically involves the conversion of L-phenylalanine through various chemical transformations, including diazotransfer reactions. These methods have been optimized to ensure high yields and safety during handling due to the explosive nature of azides under certain conditions .
Mechanisms of Biological Activity
1. Bioconjugation:
AzF is widely utilized for attaching biomolecules to surfaces or other molecules through bioorthogonal reactions. The azide moiety allows for specific conjugation with alkyne-containing partners via copper-catalyzed or strain-promoted cycloadditions . This property is particularly beneficial in developing targeted therapies and diagnostic tools.
2. Protein Labeling:
Researchers employ AzF to label proteins selectively, facilitating studies on protein interactions and dynamics. The incorporation of AzF into proteins can be achieved through ribosome-mediated translation using orthogonal tRNA/synthase pairs, allowing for site-specific modifications . This capability enhances the understanding of protein functions in various biological systems.
3. Drug Development:
AzF's unique properties enable the design of novel pharmaceuticals, especially in cancer research. Its ability to participate in click chemistry allows for the creation of drug delivery systems that can target specific tissues or cells, improving therapeutic efficacy while minimizing side effects .
Table 1: Applications and Research Findings on this compound
Case Studies
-
Photochemical Control in Proteins:
Research by Jones et al. demonstrated that incorporating AzF into green fluorescent protein (GFP) allows for photochemical control over fluorescence properties. Upon UV irradiation, AzF generates reactive nitrene species that induce structural rearrangements within the protein, altering its fluorescence profile significantly . -
Drug Release Mechanisms:
A study explored the use of AzF-based hydrogels for drug delivery. The hydrogels exhibited a controlled release of doxorubicin upon exposure to bioorthogonal reagents, showcasing a 76% release after 10 hours and nearly complete release after 24 hours . -
Site-Specific Functionalization:
The use of AzF for site-specific functionalization was highlighted in a study where multiple proteins were modified without off-target effects. The researchers developed a diazotransfer reaction that restored azide groups post-purification, enhancing the yield of functionalized proteins significantly .
Q & A
Q. What is the recommended synthetic route for 4-Azido-D-phenylalanine hydrochloride in academic research?
A scalable synthesis begins with D-phenylalanine as the starting material. Key steps include iodination using NaIO₃/I₂ in acetic acid/sulfuric acid, Boc protection, and Cu(I)-catalyzed azidation with NaN₃ under alkaline conditions . The final product is isolated via acid hydrolysis. Researchers should validate purity using HPLC and mass spectrometry .
Q. What precautions are necessary for handling and storing this compound to ensure safety?
Crystalline forms of the compound exhibit explosive potential. Store at -20°C in airtight containers, preferably in dilute aqueous solutions (e.g., >10 mg/mL in DMSO or water) to mitigate explosion risks. Avoid grinding or heating solid samples .
Q. How can researchers prepare stock solutions of this compound for experimental use?
Dissolve the compound in DMSO at concentrations ≥103.3 mg/mL (25°C). For aqueous systems, prepare fresh solutions and avoid prolonged storage. Centrifuge to remove insoluble residues before use .
Q. What are the primary biochemical applications of this compound in protein research?
The azido group enables bioorthogonal click chemistry (e.g., CuAAC with alkynes) for site-specific protein labeling, fluorescence imaging, and studying protein-environment interactions via vibrational spectroscopy .
Advanced Research Questions
Q. What analytical methods are recommended to assess the enantiomeric purity of this compound?
Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (80:20). Compare retention times with L-isomer standards. Enantiomeric purity should exceed 99% for reliable incorporation into proteins .
Q. How does the explosive potential of this compound impact experimental design and storage protocols?
Differential scanning calorimetry (DSC) reveals exothermic decomposition above 120°C. Design experiments to minimize solid-state handling: use in situ reactions, avoid lyophilization, and store solutions at -20°C. Conduct safety audits for lab protocols .
Q. What strategies can be employed to incorporate this compound into recombinant proteins using cell-free systems?
Utilize orthogonal tRNA/synthetase pairs in E. coli-based cell-free protein synthesis (CFPS). Optimize reaction conditions (e.g., 1-2 mM azido-amino acid, 25°C incubation) and validate incorporation via mass spectrometry or click chemistry with fluorescent probes .
Q. How can researchers monitor the stability of this compound under varying experimental conditions?
Perform stability assays using NMR (tracking azide peak at ~2100 cm⁻¹ in IR) and HPLC over 24-72 hours. Degradation products (e.g., amines) indicate hydrolysis; adjust pH to 4-6 and avoid prolonged exposure to light or heat .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
